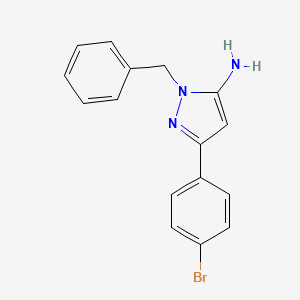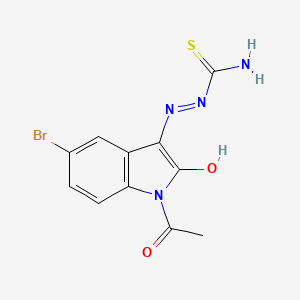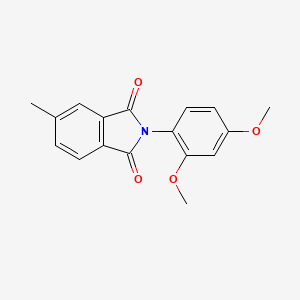![molecular formula C19H14N2O2S B11529146 2-Benzhydrylsulfanyl-5-furan-2-yl-[1,3,4]oxadiazole](/img/structure/B11529146.png)
2-Benzhydrylsulfanyl-5-furan-2-yl-[1,3,4]oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Diphenylmethyl)sulfanyl]-5-(furan-2-yl)-1,3,4-oxadiazole is a heterocyclic compound that incorporates a 1,3,4-oxadiazole ring, a furan ring, and a diphenylmethylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(diphenylmethyl)sulfanyl]-5-(furan-2-yl)-1,3,4-oxadiazole typically involves the regioselective S-alkylation of 5-(diphenylmethyl)-1,3,4-oxadiazole-2(3H)-thione with appropriate alkylating agents. The reaction conditions often include the use of bases such as potassium carbonate and solvents like dimethylformamide .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 2-[(Diphenylmethyl)sulfanyl]-5-(furan-2-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: Electrophiles like bromine or nitronium ions.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Substitution: Halogenated or nitrated derivatives.
Reduction: Amines or other reduced forms of the oxadiazole ring.
Scientific Research Applications
2-[(Diphenylmethyl)sulfanyl]-5-(furan-2-yl)-1,3,4-oxadiazole has been explored for various scientific research applications:
Medicinal Chemistry: Potential use as an antimicrobial, antifungal, and anticancer agent due to its heterocyclic structure.
Materials Science: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its fluorescent properties.
Organic Synthesis: Acts as a key intermediate in the synthesis of more complex molecules, leveraging its reactive functional groups.
Mechanism of Action
The mechanism of action of 2-[(diphenylmethyl)sulfanyl]-5-(furan-2-yl)-1,3,4-oxadiazole is largely dependent on its application:
Antimicrobial Activity: It is believed to interfere with microbial cell wall synthesis or function, leading to cell death.
Anticancer Activity: May involve the inhibition of specific enzymes or signaling pathways critical for cancer cell proliferation and survival.
Optoelectronic Applications: Functions as an electron-transport material in OLEDs, facilitating efficient charge transfer and light emission.
Comparison with Similar Compounds
- 2-[(Diphenylmethyl)sulfanyl]-5-(pyridin-4-yl)-1,3,4-oxadiazole
- 2-[(Diphenylmethyl)sulfanyl]-5-(thiophen-2-yl)-1,3,4-oxadiazole
Comparison:
- Unique Features: The presence of the furan ring in 2-[(diphenylmethyl)sulfanyl]-5-(furan-2-yl)-1,3,4-oxadiazole imparts unique electronic and steric properties, potentially enhancing its reactivity and stability compared to its pyridinyl and thiophenyl analogs .
- Applications: While all these compounds may exhibit similar antimicrobial and anticancer activities, the furan derivative is particularly noted for its optoelectronic properties, making it more suitable for applications in materials science .
Properties
Molecular Formula |
C19H14N2O2S |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
2-benzhydrylsulfanyl-5-(furan-2-yl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C19H14N2O2S/c1-3-8-14(9-4-1)17(15-10-5-2-6-11-15)24-19-21-20-18(23-19)16-12-7-13-22-16/h1-13,17H |
InChI Key |
YSADDAWOYDOAKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)SC3=NN=C(O3)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 4-({(E)-[1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}amino)benzoate](/img/structure/B11529065.png)

![2-{(Z)-[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-bromobenzoate](/img/structure/B11529076.png)
![2-({2-ethoxy-4-[(E)-{(2Z)-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}methyl)benzonitrile](/img/structure/B11529082.png)


![2-[(1,1-dioxido-1,2-benzothiazol-3-yl)sulfanyl]ethyl (2E)-3-phenylprop-2-enoate](/img/structure/B11529106.png)
![methyl 3-[(E)-{(2Z)-[amino(methylsulfanyl)methylidene]hydrazinylidene}methyl]-2-hydroxybenzoate](/img/structure/B11529109.png)
![2-(3-{[(2,4-dichlorophenyl)carbonyl]amino}-4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B11529113.png)
![3-Amino-1-(2-fluorophenyl)-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B11529119.png)
![ethyl (2E)-2-(4-hydroxy-3,5-diiodobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11529120.png)

![(2E,5E)-3-ethyl-2-[(2-methyl-1,3-benzothiazol-6-yl)imino]-5-[(2E)-2-(1,3,3-trimethyl-5-phenyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1,3-thiazolidin-4-one](/img/structure/B11529125.png)
